molecular formula C21H21N5 B12458670 2-amino-4-[4-(dimethylamino)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

2-amino-4-[4-(dimethylamino)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

Cat. No.: B12458670
M. Wt: 343.4 g/mol
InChI Key: GHOSEHVBNZLUNA-UHFFFAOYSA-N
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Description

2-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-4A,5,6,7-TETRAHYDRO-4H-NAPHTHALENE-1,3,3-TRICARBONITRILE is a complex organic compound with a unique structure that includes an amino group, a dimethylamino phenyl group, and a tetrahydro-naphthalene core. This compound is of significant interest in various fields of scientific research due to its potential pharmacological properties and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-4A,5,6,7-TETRAHYDRO-4H-NAPHTHALENE-1,3,3-TRICARBONITRILE typically involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. This reaction is usually carried out in ethanol at room temperature, providing a simple and efficient route to the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc ferrite modified with dimethylglyoxime have been employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-4A,5,6,7-TETRAHYDRO-4H-NAPHTHALENE-1,3,3-TRICARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-4A,5,6,7-TETRAHYDRO-4H-NAPHTHALENE-1,3,3-TRICARBONITRILE has a wide range of scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and dyes.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.

    Medicine: Its pharmacological properties are being explored for potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of advanced materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism by which 2-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-4A,5,6,7-TETRAHYDRO-4H-NAPHTHALENE-1,3,3-TRICARBONITRILE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-4A,5,6,7-TETRAHYDRO-4H-NAPHTHALENE-1,3,3-TRICARBONITRILE lies in its tetrahydro-naphthalene core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in scientific research .

Properties

Molecular Formula

C21H21N5

Molecular Weight

343.4 g/mol

IUPAC Name

2-amino-4-[4-(dimethylamino)phenyl]-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

InChI

InChI=1S/C21H21N5/c1-26(2)15-9-7-14(8-10-15)19-17-6-4-3-5-16(17)18(11-22)20(25)21(19,12-23)13-24/h5,7-10,17,19H,3-4,6,25H2,1-2H3

InChI Key

GHOSEHVBNZLUNA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N

Origin of Product

United States

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